![molecular formula C9H7BrCl2O B1523650 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one CAS No. 651358-41-7](/img/structure/B1523650.png)
1-Bromo-3-(3,4-dichlorophenyl)propan-2-one
Overview
Description
“1-Bromo-3-(3,4-dichlorophenyl)propan-2-one” is a chemical compound with the molecular formula C9H7BrCl2O . It is also known as “1-Bromoethyl 3,4-Dichlorophenyl Ketone” and "2-Bromo-1-(3,4-dichlorophenyl)-1-propanone" . This compound is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion .
Molecular Structure Analysis
The molecular weight of “this compound” is 281.96 . The InChI code is 1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 .Scientific Research Applications
Organic Synthesis and Chemical Properties
1-Bromo-3-(3,4-dichlorophenyl)propan-2-one and related compounds are used extensively in organic synthesis. Shirinian et al. (2012) demonstrated that bromination of 2,3-diarylcyclopent-2-en-1-ones, a process similar to the synthesis of this compound, yields products with potential use in synthesizing a variety of organic compounds. The regio- and chemoselective bromination under different conditions introduces bromine atoms at specific positions, creating important synthons for further chemical synthesis (Shirinian et al., 2012).
Nonlinear Optical Properties
The compound and its analogs have been studied for their optoelectronic and charge transport properties. Shkir et al. (2019) highlighted the significance of chalcone derivatives, including structures similar to this compound, in semiconductor devices due to their nonlinear optical properties and thermal stability. The compounds demonstrated potential applications in the semiconductor industry, particularly in the context of organic semiconductor devices (Shkir et al., 2019).
Molecular Docking and Chemical Analysis
Ramesh et al. (2020) studied a bromo-based theyophen chalcone derivative, structurally akin to this compound. Through spectroscopy and quantum chemistry methods, they explored the molecule's stable conformation, vibrational frequencies, and electronic absorption spectra. The study also involved molecular docking, indicating the potential pharmaceutical applications of these compounds in inhibiting certain enzymes like Monoamine oxidase (Ramesh et al., 2020).
Polymer Science
In polymer science, derivatives of bromoalkyl compounds are used in catalyst-transfer polycondensation mechanisms. Miyakoshi et al. (2005) demonstrated the synthesis of well-defined poly(3-hexylthiophene) using Ni-catalyzed chain-growth polymerization of bromoalkyl thiophene, indicating the importance of bromoalkyl compounds in producing polymers with controlled properties (Miyakoshi et al., 2005).
Safety and Hazards
The safety data sheet for “1-Bromo-3-(3,4-dichlorophenyl)propan-2-one” suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought. It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this compound .
properties
IUPAC Name |
1-bromo-3-(3,4-dichlorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXQRVMHTLDGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695157 | |
Record name | 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
651358-41-7 | |
Record name | 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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